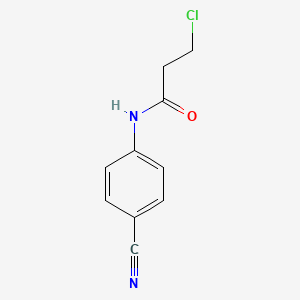

3-chloro-N-(4-cyanophenyl)propanamide

Vue d'ensemble

Description

3-chloro-N-(4-cyanophenyl)propanamide is a chemical compound with the molecular formula C10H9ClN2O . It has a molecular weight of 208.65 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 3-chloro-N-(4-cyanophenyl)propanamide is 1S/C10H9ClN2O/c11-6-5-10(14)13-9-3-1-8(7-12)2-4-9/h1-4H,5-6H2,(H,13,14) . This code provides a specific standard for molecular structure representation.Physical And Chemical Properties Analysis

3-chloro-N-(4-cyanophenyl)propanamide is a solid substance . It should be stored in a dry room at normal temperature .Applications De Recherche Scientifique

Enantioselective Synthesis

The compound 3-chloro-1-phenyl-1-propanol, closely related to 3-chloro-N-(4-cyanophenyl)propanamide, serves as a chiral intermediate in the synthesis of antidepressant drugs. Saccharomyces cerevisiae reductase has shown high enantioselectivity in converting 3-chloro-1-phenyl-1-propanone to (S)-3-chloro-1-phenyl-1-propanol, indicating its potential application in asymmetric synthesis for medicinal chemistry (Choi et al., 2010).

Cyanation Reactions

The cyanation of C(sp2)-H bonds in alkenes, facilitated by rhodium catalysis using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating reagent, illustrates a method to synthesize various acrylonitriles. This process can potentially apply to derivatives of 3-chloro-N-(4-cyanophenyl)propanamide, expanding the scope of synthetic organic chemistry and medicinal compound development (Chaitanya & Anbarasan, 2015).

Luminescent Complexes

Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes incorporating phenyl-2,2‘-bipyridines suggests the utility of chlorophenyl variants, such as those structurally similar to 3-chloro-N-(4-cyanophenyl)propanamide, in exploring ligand-ligand and metal-metal interactions. These complexes have implications for the development of materials with specific optical properties (Lai et al., 1999).

Inhibition Studies

Compounds structurally related to 3-chloro-N-(4-cyanophenyl)propanamide have been synthesized and evaluated for their inhibitory potential against urease enzyme, demonstrating significant potency. This research avenue supports the exploration of similar compounds for their potential as therapeutic agents, particularly in designing drugs to manage conditions associated with urease activity (Nazir et al., 2018).

Cytotoxicity and Kinetic Mechanism

N-(Substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, which share functional groups with 3-chloro-N-(4-cyanophenyl)propanamide, have been explored for their roles as tyrosinase and melanin inhibitors. Through in vitro, in vivo, and in silico approaches, these compounds have shown promise for the development of depigmentation drugs, highlighting a direct application of similar compounds in dermatology and therapeutic treatments (Raza et al., 2019).

Safety and Hazards

The compound is considered hazardous and has been assigned the signal word "Danger" . It has several hazard statements including H301, H311, H331, and H341 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P302+P352, P304+P340, P308+P313, P310, P330, P361, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

3-chloro-N-(4-cyanophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-6-5-10(14)13-9-3-1-8(7-12)2-4-9/h1-4H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCHLXJYCUCIAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4-cyanophenyl)propanamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-bis(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2725372.png)

![5-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2725376.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide](/img/structure/B2725377.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2725379.png)

![ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2725383.png)

![1-(1-azepanyl)-2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone](/img/structure/B2725384.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725385.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2725387.png)

![3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2725389.png)

![4-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2725390.png)

![N-(2-methoxyethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2725395.png)